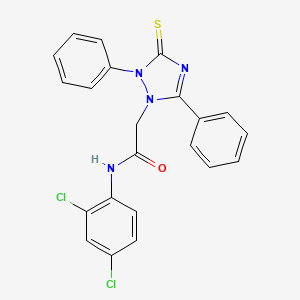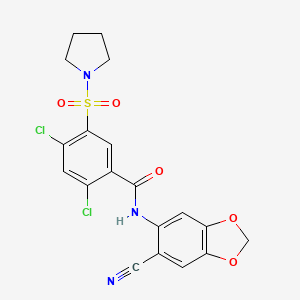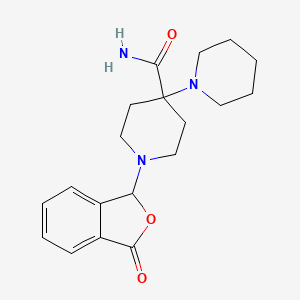![molecular formula C18H21ClN2O3S B11077943 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide](/img/structure/B11077943.png)
(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-Chlorobenzenesulfonyl Chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of 4-Hydroxy-2-Methyl-5-(Propan-2-yl)phenylamine: This compound is obtained through the reduction of the corresponding nitro compound using a suitable reducing agent like hydrogen in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzenesulfonyl)-N’-phenylurea: Shares the benzenesulfonyl group but differs in the rest of the structure.
4-Chlorobenzenesulfonamide: Contains the benzenesulfonyl group but lacks the complex substituents.
Uniqueness
(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanimidamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-11(2)16-10-17(12(3)9-18(16)22)20-13(4)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,22H,1-4H3,(H,20,21) |
InChI Key |
NHQYXRAMXOSBIF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)carbonyl]carbamate](/img/structure/B11077865.png)
![N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B11077869.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate](/img/structure/B11077870.png)

![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11077882.png)
![(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077887.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11077894.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077900.png)
![1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11077902.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide](/img/structure/B11077919.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-fluorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077929.png)
![3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077937.png)
